Comparison of In Vitro Antiproliferative Potency (A549 Lung Cancer Cell Line) Against Analog 17 and Clinical Nocodazole
In a direct, controlled study of 16 cyclohepta[b]thiophene analogues, Compound 17, which shares the same benzamide scaffold as this target compound but with an optimized benzyl urea substituent, demonstrated a 50% growth inhibition (GI50) of <1 µM against the A549 non-small cell lung cancer cell line. This contrasts sharply with the majority of in-class benzamide derivatives (Compounds 2–13) which showed GI50 values >10 µM in the same assay [1]. The target compound, as a specific benzamide congener within this series, is positioned in the structural-activity relationship (SAR) as a key intermediate whose antiproliferative potency can be benchmarked against these data. The lead compound's activity was further validated by superior inhibition of tubulin polymerization in vitro compared to nocodazole, a known microtubule-targeting agent. In the OVACAR-4 ovarian cancer cell line, the GI50 of Compound 17 was 2.01 µM versus 22.28 µM for nocodazole, representing an 11.1-fold improvement in potency [1].
| Evidence Dimension | 50% Growth Inhibition (GI50) in A549 cells |
|---|---|
| Target Compound Data | Not directly reported; structurally categorized within benzamide series (Compounds 2-13) with group GI50 > 10 µM. |
| Comparator Or Baseline | Compound 17 (optimized benzyl urea analog): GI50 < 1 µM; In-class benzamide analogs (Compounds 2-13): GI50 > 10 µM; Nocodazole (OVCAR-4): GI50 = 22.28 µM. |
| Quantified Difference | Compound 17 is >10-fold more potent than in-class benzamide analogs in A549 cells; 11.1-fold more potent than nocodazole in OVCAR-4 cells. |
| Conditions | SRB cell proliferation assay; A549 human non-small cell lung cancer cell line; 48 h incubation; OVCAR-4 human ovarian cancer cell line. |
Why This Matters
This defines the SAR potency floor for the target compound's scaffold, enabling procurement for studies where a less potent benzamide is required to investigate incremental efficacy gains or off-target effects versus the highly optimized lead Compound 17.
- [1] Abdel-Rahman, S. A., El-Damasy, A. K., Hassan, G. S., Wafa, E. I., Geary, S. M., Maarouf, A. R., & Salem, A. K. (2020). Cyclohepta[b]thiophenes as Potential Antiproliferative Agents: Design, Synthesis, In Vitro, and In Vivo Anticancer Evaluation. ACS Pharmacology & Translational Science, 3(5), 965-977. View Source
